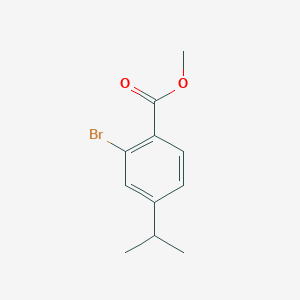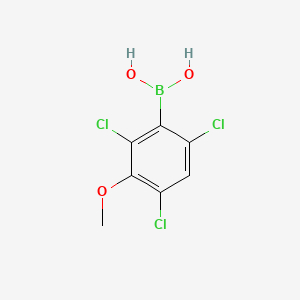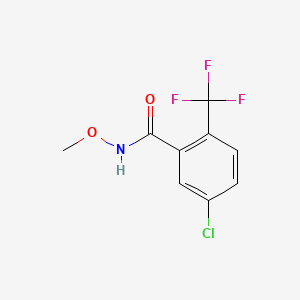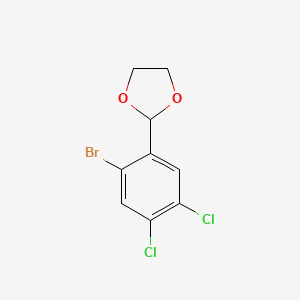
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, an amino group, and a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride typically involves multiple steps, including the formation of the thiopyran ring and the introduction of the amino and hydroxyl groups. Common synthetic routes may involve the use of starting materials such as sugars or sugar derivatives, which undergo a series of chemical transformations including cyclization, reduction, and functional group modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its multifunctional nature makes it a versatile component in various industrial applications.
Mécanisme D'action
The mechanism by which (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol sulfate
Uniqueness
The hydrochloride form of (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol is unique due to its specific ionic form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can be leveraged in various applications where these properties are critical.
Propriétés
Formule moléculaire |
C6H14ClNO4S |
|---|---|
Poids moléculaire |
231.70 g/mol |
Nom IUPAC |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)thiane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO4S.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 |
Clé InChI |
VZGWSSQBCLZQRJ-NSEZLWDYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)N)O)O)O.Cl |
SMILES canonique |
C(C1C(C(C(C(S1)O)N)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)






![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)


![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)

